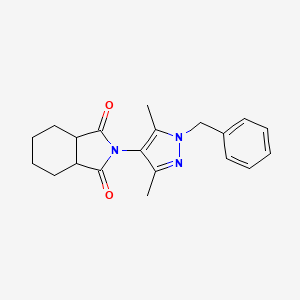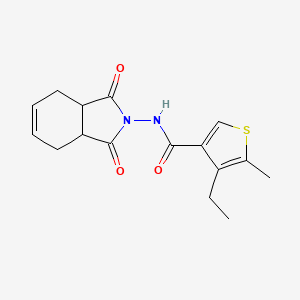
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione
描述
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of pyrazole derivatives and is also known as DPI or dimethylphenylpyrazolone.
作用机制
The mechanism of action of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase enzymes and the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione exhibits anti-inflammatory, analgesic, and antipyretic properties. It has also been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
The advantages of using 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and other polar solvents can pose a challenge in certain experimental setups.
未来方向
There are several potential future directions for the research on 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione. These include:
1. Further investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of new formulations and delivery methods to improve its solubility and bioavailability.
3. Exploration of its potential applications in agriculture, particularly as a pesticide and plant growth enhancer.
4. Investigation of its potential applications in material science, particularly in the development of new materials with unique properties.
5. Further elucidation of its mechanism of action and pharmacological effects.
In conclusion, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that has shown promise in various scientific fields. Its potential applications in medicine, agriculture, and material science make it a promising candidate for further research and development.
科学研究应用
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its ability to enhance plant growth and improve crop yield. It has also been found to exhibit fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential applications in the development of new materials such as polymers and metal complexes.
属性
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-18(14(2)22(21-13)12-15-8-4-3-5-9-15)23-19(24)16-10-6-7-11-17(16)20(23)25/h3-5,8-9,16-17H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWYHOQJXZDUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)hexahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)
![2-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4286076.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4286091.png)
![5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide](/img/structure/B4286106.png)
![8-methyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4286113.png)

![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)